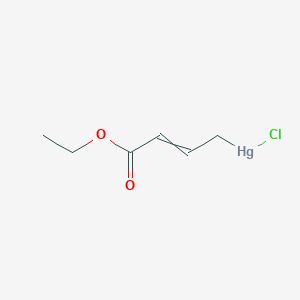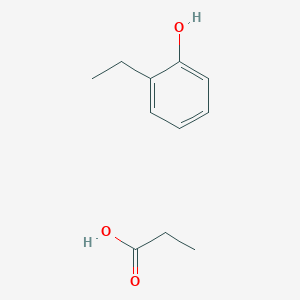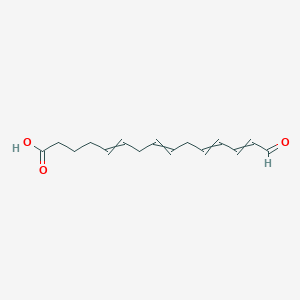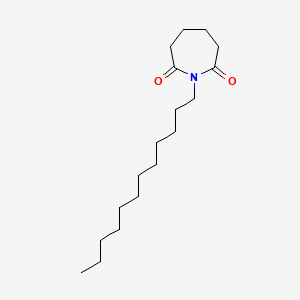
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury is an organomercury compound with a complex structureThe compound’s molecular formula is C7H9ClHgO3, and it has a molecular weight of approximately 349.999750208 daltons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 4-ethoxy-4-oxobut-2-en-1-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would require optimization of reaction conditions and purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted organomercury compounds .
Applications De Recherche Scientifique
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury include other organomercury compounds with different substituents, such as:
- Chloro(4-methoxy-4-oxobut-2-en-1-yl)mercury
- Chloro(4-ethoxy-4-oxobut-2-en-1-yl)lead
- Chloro(4-ethoxy-4-oxobut-2-en-1-yl)tin
Uniqueness
This compound is unique due to its specific structure and the presence of both mercury and chloro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
116249-05-9 |
|---|---|
Formule moléculaire |
C6H9ClHgO2 |
Poids moléculaire |
349.18 g/mol |
Nom IUPAC |
chloro-(4-ethoxy-4-oxobut-2-enyl)mercury |
InChI |
InChI=1S/C6H9O2.ClH.Hg/c1-3-5-6(7)8-4-2;;/h3,5H,1,4H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
JIIFCIDUHNXZCX-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C=CC[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)





![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)

![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)



